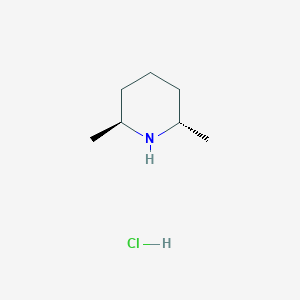

(2S,6S)-2,6-dimethylpiperidine hydrochloride

Description

BenchChem offers high-quality (2S,6S)-2,6-dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,6S)-2,6-dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,6S)-2,6-dimethylpiperidine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (2S,6S)-2,6-Dimethylpiperidine Hydrochloride

Introduction: The Significance of Chiral Piperidines in Modern Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals and natural products.[1] Its six-membered saturated heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity. Within this class of compounds, chiral-substituted piperidines are of paramount importance. The precise spatial arrangement of substituents can dictate the molecule's ability to interact with chiral biological targets like enzymes and receptors, making stereochemical control a critical aspect of drug design and asymmetric synthesis.[1][2]

This guide focuses on a specific, highly valuable stereoisomer: (2S,6S)-2,6-dimethylpiperidine hydrochloride . This compound belongs to the trans diastereomeric pair of 2,6-dimethylpiperidines, which exists as a pair of enantiomers ((2S,6S) and (2R,6R)).[3] Its utility stems from its defined stereochemistry, steric bulk, and its properties as a chiral secondary amine. As a hydrochloride salt, it offers improved stability and handling characteristics compared to the free base. This document provides an in-depth exploration of its structure, stereochemistry, synthesis, and applications for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Stereochemical Landscape

The defining features of (2S,6S)-2,6-dimethylpiperidine hydrochloride are its piperidine core, the specific spatial orientation of the two methyl groups, and the protonation of the ring nitrogen.

Chemical Structure and Chirality

The molecule possesses two stereogenic centers at the C2 and C6 positions.[4][5] In the (2S,6S) enantiomer, both stereocenters have the 'S' configuration according to the Cahn-Ingold-Prelog priority rules. This results in a trans relationship between the two methyl groups, meaning they are on opposite faces of the piperidine ring's average plane. The hydrochloride form exists as an ammonium salt, with the nitrogen atom bearing a positive charge and a chloride ion acting as the counterion.[6]

Caption: Structure of (2S,6S)-2,6-dimethylpiperidinium chloride.

Conformational Analysis: A Tale of Two Isomers

2,6-Dimethylpiperidine can exist as three stereoisomers: the chiral (2S,6S) and (2R,6R) enantiomers (the trans pair), and the achiral (2R,6S) meso compound (the cis isomer).[3] Their conformational preferences are fundamentally different and dictate their utility.

-

trans-(2S,6S)-Isomer: The piperidine ring adopts a chair conformation. To minimize steric strain (specifically 1,3-diaxial interactions), the two bulky methyl groups preferentially occupy diequatorial positions. This locks the molecule into a relatively rigid and predictable conformation.

-

cis-(2R,6S)-Isomer: In the cis isomer, a diequatorial arrangement is not possible. The lowest energy conformation involves one methyl group in an axial position and the other in an equatorial position. This isomer is less sterically hindered than the trans isomer with diaxial methyls, but it is conformationally more flexible.

The rigid, diequatorial conformation of the (2S,6S) isomer is a key reason for its effectiveness as a chiral ligand and base, as it presents a well-defined and predictable steric environment.

Caption: Stereoisomers derived from 2,6-dimethylpyridine (lutidine).

Part 2: Synthesis and Stereoselective Preparation

The commercial synthesis of 2,6-dimethylpiperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). However, this process predominantly yields the thermodynamically more stable, achiral cis isomer.[3] Obtaining the enantiomerically pure (2S,6S) form requires a dedicated stereoselective strategy.

General Synthetic Approaches

Two primary strategies are employed to access enantiopure (2S,6S)-2,6-dimethylpiperidine:

-

Chiral Resolution: A racemic mixture of trans-2,6-dimethylpiperidine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the desired enantiomer.

-

Asymmetric Synthesis: This "bottom-up" approach constructs the chiral piperidine ring from achiral or simpler chiral precursors using a stereocontrolled reaction sequence. Modern methods often involve intramolecular cyclization of a suitably substituted linear precursor.[1][7] For example, a strategy could involve the asymmetric reduction of an imine or an intramolecular reductive amination of a chiral keto-amine.[7]

Caption: General workflow for the asymmetric synthesis of the target compound.

Example Experimental Protocol: Salt Formation

Causality: Converting the free base to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and ease of handling. The free base is often a volatile liquid, while the salt is a stable solid.

Protocol: Preparation of (2S,6S)-2,6-Dimethylpiperidine Hydrochloride from the Free Base

-

Dissolution: Dissolve (2S,6S)-2,6-dimethylpiperidine (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M concentration) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acid-base reaction and to promote controlled precipitation of the salt.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.05 eq) dropwise. The slow addition prevents localized overheating and ensures uniform salt formation.

-

Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a white solid.

-

Stirring: Continue stirring the resulting slurry at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the white solid under high vacuum to remove residual solvent. The product, (2S,6S)-2,6-dimethylpiperidine hydrochloride, should be stored in a desiccator.

Self-Validation: The success of the protocol is confirmed by the formation of a white precipitate and can be validated by measuring the melting point of the dried solid and comparing it to the literature value. Further characterization by NMR spectroscopy would confirm the structure.

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for the hydrochloride salt and its parent free base.

| Property | (2S,6S)-2,6-Dimethylpiperidine (Free Base) | (2S,6S)-2,6-Dimethylpiperidine HCl |

| Molecular Formula | C₇H₁₅N[8] | C₇H₁₆ClN[6] |

| Molecular Weight | 113.20 g/mol [8] | 149.66 g/mol [6] |

| CAS Number | 40250-84-8[8] | 205652-56-8[9] |

| Appearance | Colorless liquid[10] | White to off-white solid |

| Boiling Point | ~127-128 °C[10] | N/A (decomposes) |

| Density | ~0.84 g/mL at 25 °C[10] | N/A |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the molecule's structure.

| Technique | Expected Signature Features |

| ¹H NMR | - CH₃ protons: A doublet around 1.0-1.3 ppm. - CH-N protons (C2, C6): A multiplet around 2.5-3.0 ppm. - Ring CH₂ protons (C3, C4, C5): Complex multiplets in the region of 1.2-1.9 ppm. - N-H protons: A broad signal, which may exchange with D₂O.[11] |

| ¹³C NMR | - CH₃ carbons: A signal around 20-25 ppm. - C2, C6 carbons: A signal around 50-55 ppm. - C3, C5 carbons: A signal around 30-35 ppm. - C4 carbon: A signal around 25-30 ppm.[6] |

| FTIR | - N-H stretch: A broad band around 3200-3400 cm⁻¹ for the free base; shifts to a broad N⁺-H stretch around 2500-3000 cm⁻¹ for the HCl salt. - C-H stretch: Sharp peaks in the 2850-2960 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺) for free base: A peak at m/z = 113. - Major Fragments: Loss of a methyl group (m/z = 98) is a common fragmentation pathway. |

Part 4: Applications in Research and Development

The unique combination of stereochemical purity and steric hindrance makes (2S,6S)-2,6-dimethylpiperidine a powerful tool in asymmetric synthesis and medicinal chemistry.

Chiral Auxiliary and Ligand

As a chiral secondary amine, it can be used as a chiral auxiliary . By temporarily attaching it to an achiral substrate, it can direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary can be cleaved, leaving behind an enantiomerically enriched product.

More commonly, it serves as a precursor to chiral ligands for metal-catalyzed asymmetric reactions.[12] The nitrogen atom can be functionalized to create bidentate or polydentate ligands. The rigid conformation and bulky methyl groups create a well-defined chiral pocket around the metal center, forcing substrates to approach from a specific direction and thereby inducing high enantioselectivity.[12][13]

Chiral Non-Nucleophilic Base

The nitrogen atom is basic, but the flanking methyl groups provide significant steric hindrance. This makes the parent free base an effective chiral non-nucleophilic base .[14] It can deprotonate acidic substrates without the risk of acting as a nucleophile and causing unwanted side reactions. Its chirality allows it to selectively deprotonate one of two enantiotopic protons, setting the stage for subsequent stereoselective transformations.

Building Block in Drug Discovery

The substituted piperidine motif is a "privileged scaffold" in drug design, appearing in drugs for a wide range of therapeutic areas.[1][15] Incorporating the (2S,6S)-2,6-dimethylpiperidine core can:

-

Enhance Binding Affinity: The specific 3D arrangement of the methyl groups can lead to favorable van der Waals interactions within a protein's binding site, improving potency.

-

Improve Selectivity: The defined stereochemistry can ensure the molecule binds preferentially to its intended target over other related proteins, reducing off-target effects and potential toxicity.

-

Modulate Physicochemical Properties: The lipophilic methyl groups can influence the molecule's solubility, membrane permeability, and metabolic stability.

Part 5: Safety and Handling

As with any chemical reagent, proper handling is essential. The parent compound, 2,6-dimethylpiperidine, is classified as a hazardous substance.

| Hazard Category | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor (for the free base).[16][17] | Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[18][19] |

| Corrosion/Irritation | Causes skin irritation and serious eye irritation.[6][20] | Wear protective gloves, clothing, and eye/face protection.[17][18] |

| Toxicity | May cause respiratory irritation.[6][17] Harmful if swallowed or in contact with skin.[19] | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] |

Note: While the hydrochloride salt is a solid and less flammable, it should be handled with the same precautions regarding skin, eye, and respiratory irritation.

Conclusion

(2S,6S)-2,6-Dimethylpiperidine hydrochloride is more than just a substituted heterocycle; it is a high-value chiral building block whose utility is deeply rooted in its precise stereochemistry. Its rigid, diequatorial conformation provides a predictable steric environment that is expertly leveraged in asymmetric synthesis, where it functions as a precursor to chiral ligands and as a non-nucleophilic base. For medicinal chemists, it offers a stereochemically defined scaffold for constructing novel therapeutics with potentially enhanced potency and selectivity. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in the laboratory and beyond.

References

-

Wikipedia. 2,6-Dimethylpiperidine. [Link]

-

PubChem. (2S,6S)-2,6-dimethylpiperidine. [Link]

-

ResearchGate. Chiral organic bases screened. [Link]

-

PubChem. 2,6-Dimethylpiperidine hydrochloride. [Link]

-

Royal Society of Chemistry. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

-

National Center for Biotechnology Information (NCBI). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

-

SpectraBase. (2R,6S)-2,6-dimethylpiperidine hydrochloride. [Link]

-

SpectraBase. 2,6-Dimethylpiperidine hydrochloride NMR Spectra. [Link]

-

Wikipedia. Chirality (chemistry). [Link]

-

National Center for Biotechnology Information (NCBI). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

LibreTexts. Chirality in Organic Chemistry. [Link]

-

National Center for Biotechnology Information (NCBI). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). [Link]

-

ChemBK. Cis-2,6-Dimethylpiperidine. [Link]

-

Hilaris Publisher. The Role of Chiral Catalysts in Modern Organic Synthesis. [Link]

-

ResearchGate. Chiral Ligands in Asymmetric Synthesis: Design and Applications. [Link]

-

ResearchGate. Synthesis of piperidine-2,6-dione derivatives. [Link]

-

ResearchGate. Preparation of cis-2,6-disubstituted piperidine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. (2S,6S)-2,6-dimethylpiperidine | C7H15N | CID 6347614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 32166-02-2|cis-2,6-Dimethylpiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. echemi.com [echemi.com]

A Technical Guide to the Synthesis and Resolution of (2S,6S)-2,6-Dimethylpiperidine Enantiomers

Abstract

The enantiomerically pure forms of 2,6-dimethylpiperidine, particularly the (2S,6S)-isomer, are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents and natural products. Their specific stereochemistry is often crucial for biological activity, making their efficient synthesis and separation a topic of significant interest for researchers in drug development and organic synthesis. This technical guide provides an in-depth exploration of the prevalent methodologies for the preparation of the racemic and meso mixture of 2,6-dimethylpiperidine, followed by a detailed exposition of classical and dynamic kinetic resolution techniques to isolate the desired (2S,6S)-enantiomer. The underlying principles, step-by-step experimental protocols, and methods for determining enantiomeric purity are discussed to provide a comprehensive resource for scientists in the field.

Introduction: The Significance of Chiral 2,6-Disubstituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds.[1] When substituted at the 2 and 6 positions, the resulting stereoisomers can exhibit markedly different pharmacological profiles. The (2S,6S)-2,6-dimethylpiperidine enantiomer, in particular, serves as a key intermediate in the synthesis of various important molecules, including certain alkaloids and active pharmaceutical ingredients (APIs). The precise spatial arrangement of the methyl groups can dictate the binding affinity to biological targets and influence the overall efficacy and safety of a drug candidate. Therefore, robust and scalable methods for obtaining this enantiomer in high purity are essential for advancing drug discovery and development programs.

This guide will first address the synthesis of the precursor mixture of 2,6-dimethylpiperidine stereoisomers, followed by a detailed examination of two effective resolution strategies: classical diastereomeric salt formation and dynamic kinetic resolution.

Synthesis of the 2,6-Dimethylpiperidine Stereoisomeric Mixture

The most common and atom-economical route to a mixture of 2,6-dimethylpiperidine isomers is the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine.[2] This reaction typically yields a mixture of the cis (meso) and trans (racemic) diastereomers, with the cis isomer often being the major product.[2]

Mechanism of Catalytic Hydrogenation

The hydrogenation of the pyridine ring is a reduction reaction that proceeds via the addition of hydrogen across the aromatic system in the presence of a metal catalyst. The reaction generally requires forcing conditions, such as high pressure and/or elevated temperatures, to overcome the aromatic stability of the pyridine ring. The presence of an acidic medium can facilitate the reaction by protonating the pyridine nitrogen, which activates the ring towards reduction.[3]

Experimental Protocol: Catalytic Hydrogenation of 2,6-Lutidine

This protocol describes a typical procedure for the catalytic hydrogenation of 2,6-lutidine to produce a mixture of cis- and trans-2,6-dimethylpiperidine.

Materials:

-

2,6-Lutidine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial Acetic Acid

-

High-pressure reactor (autoclave)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, add 2,6-lutidine (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and carefully introduce the PtO₂ catalyst (5 mol%).[3]

-

Reaction Execution:

-

Seal the reactor vessel and purge with an inert gas (e.g., nitrogen).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[3]

-

Commence vigorous stirring and maintain the reaction at room temperature for 16-24 hours.

-

-

Work-up:

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air.

-

Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of 2,6-dimethylpiperidine isomers.

-

Expected Outcome: This procedure typically yields a mixture of cis- and trans-2,6-dimethylpiperidine. The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions.

Resolution of (2S,6S)-2,6-Dimethylpiperidine Enantiomers

With the mixture of stereoisomers in hand, the next critical step is the separation of the desired (2S,6S)-enantiomer from the other isomers. This is achieved through a process known as chiral resolution.

Classical Resolution via Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic trans-2,6-dimethylpiperidine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[5][6] This difference in solubility allows for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of the chiral resolving agent is crucial for the success of the resolution. Chiral acids like (+)-di-p-toluoyl-D-tartaric acid or (-)-dibenzoyl-L-tartaric acid are often effective for resolving chiral amines because they can form stable, crystalline salts with distinct solubility profiles.[7][8] The solvent system is also a critical parameter, as it directly influences the solubility of the diastereomeric salts. A solvent that maximizes the solubility difference between the two salts is ideal.

Workflow for Classical Chiral Resolution

Caption: General workflow for classical chiral resolution.

This protocol provides a step-by-step method for the resolution of racemic trans-2,6-dimethylpiperidine.

Materials:

-

Mixture of 2,6-dimethylpiperidine isomers

-

(+)-Di-p-toluoyl-D-tartaric acid

-

Methanol

-

2 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the mixture of 2,6-dimethylpiperidine isomers (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of methanol with gentle heating and stirring until a clear solution is obtained.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Slowly add 2 M NaOH solution with stirring until the salt completely dissolves and the solution is basic (pH > 10).[9]

-

Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (2S,6S)-2,6-dimethylpiperidine.

-

Data Summary for Classical Resolution

| Resolving Agent | Substrate | Solvent | Yield of Salt (%) | d.e. of Salt (%) | e.e. of Amine (%) | Reference |

| (+)-Di-p-toluoyl-D-tartaric acid | (±)-trans-2,6-dimethylpiperidine | Methanol | - | >95 | >95 | [7] |

| (-)-Dibenzoyl-L-tartaric acid | (±)-trans-2,6-dimethylpiperidine | Ethanol | - | >90 | >90 | [8] |

| Note: Specific yield and e.e. values can vary depending on the precise experimental conditions and the number of recrystallizations. |

Dynamic Kinetic Resolution (DKR) of N-Boc-2-lithiopiperidine

Dynamic kinetic resolution is a more advanced and efficient method that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product.[10] This is achieved by combining a kinetic resolution with in-situ racemization of the starting material.

For the synthesis of (2S,6S)-2,6-dimethylpiperidine, a dynamic kinetic resolution of N-Boc-2-lithiopiperidine can be employed.[11] In this process, the N-Boc protected piperidine is deprotonated to form a racemic mixture of 2-lithiopiperidine enantiomers. A chiral ligand is then used to selectively complex with one of the enantiomers, leading to a faster reaction with an electrophile (e.g., methyl iodide). The unreacted enantiomer of the lithiated species undergoes rapid racemization, continuously feeding the kinetically favored reaction pathway.

Mechanism of Dynamic Kinetic Resolution

Caption: Principle of Dynamic Kinetic Resolution.

This protocol outlines the dynamic kinetic resolution of N-Boc-2-lithiopiperidine followed by methylation.

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine (chiral ligand)

-

TMEDA (tetramethylethylenediamine)

-

Methyl iodide (MeI) or Dimethyl sulfate (Me₂SO₄)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Preparation of the Lithiated Species: In a flame-dried, argon-purged flask, dissolve (-)-sparteine (1.2 eq) and TMEDA (4.0 eq) in anhydrous Et₂O. Cool the solution to -78 °C and add s-BuLi (1.2 eq) dropwise.

-

Deprotonation: To the cooled solution, add a solution of N-Boc-piperidine (1.0 eq) in anhydrous Et₂O dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to -45 °C and stir for 3 hours.[12]

-

Electrophilic Quench: Cool the reaction mixture back to -80 °C and add the electrophile (MeI or Me₂SO₄, 1.5 eq).[12] Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Work-up: Quench the reaction with methanol, followed by the addition of 2 M HCl. Extract the product with Et₂O, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield enantiomerically enriched N-Boc-2-methylpiperidine. This can then be further elaborated to (2S,6S)-2,6-dimethylpiperidine.

Data Summary for Dynamic Kinetic Resolution

| Chiral Ligand | Electrophile | Yield (%) | e.r. (S:R) | Reference |

| (-)-Sparteine | MeI | 62 | 93:7 | [11] |

| (-)-Sparteine | Me₂SO₄ | 71 | 96:4 | [11] |

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13]

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

Recommended Chiral HPLC Method

For the analysis of 2,6-dimethylpiperidine enantiomers, a polysaccharide-based chiral column is often effective. The amine functionality may require derivatization to improve peak shape and detectability.

Sample Preparation (Derivatization): React the enantiomerically enriched 2,6-dimethylpiperidine with a suitable derivatizing agent, such as 3,5-dinitrobenzoyl chloride, to form the corresponding amides. This introduces a strong chromophore for UV detection and can enhance chiral recognition on the CSP.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel® OD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion

The synthesis and resolution of (2S,6S)-2,6-dimethylpiperidine are critical processes for the advancement of various areas of chemical and pharmaceutical research. This guide has provided a comprehensive overview of the key methodologies, from the initial synthesis of the stereoisomeric mixture to the detailed protocols for both classical and dynamic kinetic resolution. The importance of understanding the underlying principles of each technique, from diastereomeric salt formation to the mechanism of dynamic kinetic resolution, cannot be overstated for the successful and efficient production of this valuable chiral building block. The analytical methods outlined herein are essential for the validation of the enantiomeric purity, ensuring that the final product meets the stringent requirements for its intended applications.

References

-

Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022. Available at: [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro, 2018. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 2008. Available at: [Link]

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts, 2019. Available at: [Link]

-

Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications, 2017. Available at: [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 2016. Available at: [Link]

-

Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen, 2024. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. Available at: [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 2023. Available at: [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 2021. Available at: [Link]

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. NIH Public Access, 2010. Available at: [Link]

-

Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 1998. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 2023. Available at: [Link]

-

Fast chiral high-throughput and preparative separations of bioactive compounds: A five-year update. Journal of Pharmaceutical and Biomedical Analysis, 2023. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2021. Available at: [Link]

-

Dynamic kinetic resolution. Wikipedia. Available at: [Link]

-

2,6-Dimethylpiperidine. Wikipedia. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Europe PMC, 2010. Available at: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 2021. Available at: [Link]

-

The mechanism for dynamic kinetic resolution. YouTube, 2016. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. Available at: [Link]

- Process for resolving racemic mixtures of piperidine derivatives. Google Patents, 2002.

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023. Available at: [Link]

-

Catalytic Hydrogenation of CO2 to Formates by a Lutidine-Derived Ru–CNC Pincer Complex: Theoretical Insight into the Unrealized Potential. ACS Catalysis, 2015. Available at: [Link]

-

Chiral Drug Separation. IntechOpen, 2012. Available at: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

-

Chiral Separation Techniques: A Practical Approach. Wiley. Available at: [Link]

-

RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]

Sources

- 1. princeton.edu [princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 8. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 11. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

Spectroscopic data (NMR, IR, MS) of (2S,6S)-2,6-dimethylpiperidine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of (2S,6S)-2,6-Dimethylpiperidine Hydrochloride

Introduction

(2S,6S)-2,6-Dimethylpiperidine hydrochloride is a chiral organic compound of significant interest in synthetic chemistry and drug development. As a derivative of piperidine, a common scaffold in many pharmaceuticals, its stereoisomers serve as valuable building blocks. The (2S,6S) configuration denotes the trans relationship between the two methyl groups on the piperidine ring. Accurate structural elucidation and purity assessment are paramount for its application, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S,6S)-2,6-dimethylpiperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations from a senior application scientist's perspective. The formation of the hydrochloride salt significantly influences the spectroscopic behavior of the nitrogen atom and its adjacent protons, a key consideration in the analysis that follows.

Molecular Structure and Stereochemistry

The fundamental structure of (2S,6S)-2,6-dimethylpiperidine hydrochloride consists of a piperidine ring substituted at the 2 and 6 positions with methyl groups. The (2S,6S) designation specifies a trans stereochemical arrangement, where one methyl group is oriented above the plane of the ring and the other is below. In its hydrochloride salt form, the secondary amine is protonated, forming a piperidinium chloride. This protonation locks the nitrogen's lone pair and introduces a positive charge, which has a significant deshielding effect observed in NMR spectroscopy.

Caption: Structure of (2S,6S)-2,6-dimethylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For (2S,6S)-2,6-dimethylpiperidine hydrochloride, both ¹H and ¹³C NMR provide definitive proof of its structure and stereochemistry.

The choice of a deuterated solvent is critical. Solvents like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are commonly used. The presence of the acidic N-H protons may lead to exchange with residual water in the solvent, which can broaden the N-H signal.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the trans isomer is expected to be relatively complex due to the chair conformation of the piperidine ring, leading to chemically non-equivalent axial and equatorial protons. The protonation of the nitrogen atom causes a significant downfield shift for protons on adjacent carbons (C2 and C6).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | 2H | The acidic ammonium protons are highly deshielded and often exchange, leading to a broad signal. |

| CH -CH₃ (C2, C6) | 3.0 - 3.5 | Multiplet | 2H | These methine protons are adjacent to the electron-withdrawing N⁺ atom, causing a strong downfield shift. |

| Ring CH ₂ (C3, C5 axial) | 1.8 - 2.0 | Multiplet | 2H | Axial protons typically appear upfield compared to their equatorial counterparts. |

| Ring CH ₂ (C3, C5 equatorial) | 1.6 - 1.8 | Multiplet | 2H | |

| Ring CH ₂ (C4) | 1.4 - 1.6 | Multiplet | 2H | Protons on the C4 carbon are furthest from the nitrogen and thus are the most upfield of the ring protons. |

| CH ₃ (C2, C6) | 1.2 - 1.5 | Doublet | 6H | The methyl groups are coupled to the methine protons at C2 and C6, resulting in a doublet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the C₂ symmetry of the (2S,6S) isomer, the spectrum is simplified.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C H-CH₃ (C2, C6) | 50 - 55 | The carbons directly attached to the nitrogen are significantly deshielded. |

| Ring C H₂ (C4) | 20 - 25 | The C4 carbon is furthest from the nitrogen and appears at the most upfield position among the ring methylene carbons. |

| Ring C H₂ (C3, C5) | 30 - 35 | These methylene carbons are in an intermediate chemical environment. |

| C H₃ (C2, C6) | 18 - 22 | The methyl carbons are in the typical aliphatic region. |

Experimental Protocol: NMR Spectrum Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Weigh approximately 5-10 mg of (2S,6S)-2,6-dimethylpiperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Tune and match the probe for the desired nucleus (¹H or ¹³C). Set appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans). For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For (2S,6S)-2,6-dimethylpiperidine hydrochloride, the most informative region is the N-H stretching area, which confirms the presence of the ammonium salt.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 2700 - 3200 | N-H Stretch (R₂NH₂⁺) | Strong, Broad | This very broad and strong absorption is characteristic of a secondary ammonium salt and is a key diagnostic peak. |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong | Corresponds to the C-H bonds of the methyl and methylene groups on the piperidine ring.[1] |

| 1560 - 1610 | N-H Bend (Asymmetric) | Medium | Bending vibration of the ammonium N-H bonds. |

| 1450 - 1470 | C-H Bend (Methylene/Methyl) | Medium | Scissoring and bending vibrations of the alkyl C-H bonds. |

| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

-

Sample Preparation: Thoroughly grind 1-2 mg of the hydrochloride salt with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When analyzing the hydrochloride salt, the molecule typically enters the gas phase as the neutral free amine, (2S,6S)-2,6-dimethylpiperidine (C₇H₁₅N, Molar Mass: 113.20 g/mol ).[2][3] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[4][5]

The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7][8] This process leads to the formation of a stable, resonance-stabilized iminium ion.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the intact free amine [C₇H₁₅N]⁺. In acyclic amines, this peak can be weak or absent, but it is usually observable for cyclic amines.[7]

-

Alpha-Cleavage (Loss of CH₃): The most likely fragmentation is the loss of one of the methyl groups at the C2 or C6 position via α-cleavage. This results in a prominent peak at m/z = 98 ([M-15]⁺). This fragment is often the base peak in the spectrum.

-

Ring Opening: Subsequent fragmentation of the ring can lead to the loss of ethylene (C₂H₄), resulting in smaller fragment ions.

| m/z Value | Proposed Fragment | Formula | Comments |

| 113 | Molecular Ion | [C₇H₁₅N]⁺ | Corresponds to the molecular weight of the free base. |

| 98 | [M - CH₃]⁺ | [C₆H₁₂N]⁺ | Result of α-cleavage, loss of a methyl radical. Often the base peak. |

| 70 | [C₄H₈N]⁺ | Result of ring opening followed by loss of C₂H₄. | |

| 56 | [C₃H₆N]⁺ | Further fragmentation. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];mol [label="{ (2S,6S)-2,6-Dimethylpiperidine | m/z = 113}" ]; frag1 [label="{ α-Cleavage | Loss of •CH₃}" ]; ion [label="{ Iminium Ion | m/z = 98 (Base Peak)}" ];

mol -> frag1 [arrowhead=none]; frag1 -> ion; }

Caption: Primary α-cleavage fragmentation pathway in mass spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample. The hydrochloride salt will typically dissociate into the free amine and HCl in the hot inlet.

-

Chromatographic Separation: The volatile free amine travels through the GC column (e.g., a non-polar DB-5 column), separating it from the solvent and any impurities.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (typically using Electron Ionization, EI, at 70 eV). The molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment peaks to confirm the structure.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (2S,6S)-2,6-dimethylpiperidine hydrochloride. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides definitive evidence of the secondary ammonium salt functional group through its characteristic N-H stretching and bending vibrations. Finally, Mass Spectrometry confirms the molecular weight of the corresponding free base and reveals a predictable fragmentation pattern dominated by α-cleavage. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this important chiral building block for researchers and developers.

References

- JoVE. (2023-04-30). Mass Spectrometry of Amines.

- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.

- University of California, Los Angeles. Mass Spectrometry: Fragmentation.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 199821, 2,6-Dimethylpiperidine hydrochloride.

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfimPurTAeizQG0TGKScyr68Eucls8MNxk-1EQ5rE1_UH3oWgmB66IDl4-naWE5JSSNT6lsAQITf5NTbT8C0cqzGa5HGdluuZM-rsTLRmENujC6-94qSe-x7US3sgh41bTGN_RoFQFXJDZvAsyIechuDqKTnBgEFvSoXmjzQewP4XFi93H3wAOzHdrLvWL3t6Wnx4pDklT-oWtBvqXAdEAaBC9_RXxL7t2y7bDpS64mmfw63tWFs37vPM=]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. (2S,6S)-2,6-dimethylpiperidine | C7H15N | CID 6347614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pubs.acs.org [pubs.acs.org]

Conformational Landscape of 2,6-Dimethylpiperidine Isomers: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Piperidine Conformation in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to serve as a versatile scaffold, presenting functional groups in precise three-dimensional orientations that are critical for molecular recognition at biological targets. However, the inherent conformational flexibility of the six-membered ring can be both an asset and a liability. Uncontrolled conformational isomerism can lead to a loss of binding affinity and selectivity, as only one of many possible conformations may be biologically active.

This guide provides an in-depth technical exploration of the conformational analysis of the cis and trans isomers of 2,6-dimethylpiperidine. By understanding the subtle interplay of steric and electronic factors that govern the conformational preferences of this seemingly simple molecule, researchers can gain valuable insights into the design of more potent, selective, and effective piperidine-containing therapeutics. We will delve into the fundamental principles of stereoisomerism in this system, explore the energetic landscapes of the cis and trans isomers, and provide practical, field-proven methodologies for their conformational analysis using both experimental and computational techniques.

I. The Stereoisomers of 2,6-Dimethylpiperidine: A Primer

2,6-Dimethylpiperidine exists as three distinct stereoisomers: a pair of enantiomers (the chiral trans isomers) and a meso compound (the achiral cis isomer).[1]

-

cis-2,6-Dimethylpiperidine ((2R,6S)-2,6-dimethylpiperidine): This is an achiral meso compound due to an internal plane of symmetry.

-

trans-2,6-Dimethylpiperidine: This exists as a pair of enantiomers: (2R,6R)-2,6-dimethylpiperidine and (2S,6S)-2,6-dimethylpiperidine.

The relative orientation of the two methyl groups dictates the accessible conformational space for each isomer, profoundly influencing their physical properties and biological activities.

II. Conformational Analysis of cis-2,6-Dimethylpiperidine

The cis isomer of 2,6-dimethylpiperidine can, in principle, exist in two distinct chair conformations through ring inversion: one with both methyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformation is overwhelmingly the more stable of the two.[1] This preference can be rationalized by considering the steric strain associated with axial substituents. An axial methyl group on a cyclohexane ring experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C-3 and C-5, a concept quantified by the "A-value". The A-value for a methyl group on a cyclohexane ring is approximately 1.74 kcal/mol, representing the free energy difference between the axial and equatorial conformations.[2][3]

In the diaxial conformation of cis-2,6-dimethylpiperidine, both methyl groups would experience these unfavorable 1,3-diaxial interactions, leading to significant steric strain. Consequently, the conformational equilibrium lies heavily in favor of the diequatorial conformer.

Caption: Conformational equilibrium of cis-2,6-dimethylpiperidine.

However, it is crucial to note that substitution on the nitrogen atom can dramatically alter this equilibrium. For N-acyl and N-nitroso derivatives of cis-2,6-dimethylpiperidine, the steric hindrance between the N-substituent and the equatorial methyl groups (an A(1,3) strain) can become so severe that it forces the piperidine ring to adopt a conformation where the methyl groups are axial.[4] This highlights the importance of considering the entire molecular structure when predicting conformational preferences.

III. Conformational Analysis of trans-2,6-Dimethylpiperidine

In the trans isomer, one methyl group is oriented "up" and the other "down" relative to the general plane of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position.

A chair flip of the trans-2,6-dimethylpiperidine ring results in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial. However, due to the symmetry of the molecule, these two chair conformations are degenerate; they are enantiomeric and thus have the same energy. Therefore, trans-2,6-dimethylpiperidine exists as a single conformational entity that is a rapidly equilibrating mixture of two identical-energy chair forms.

The energetic preference for a methyl group to be in an equatorial position is significant. Studies on the closely related 1,2-dimethylpiperidine have shown that the diequatorial conformer is favored over the diaxial by approximately 1.8 kcal/mol.[5][6] This provides a strong basis for understanding the stability of the axial/equatorial arrangement in the trans-2,6-isomer.

IV. Experimental Methodologies for Conformational Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the conformational preferences of molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).

Key Principles:

-

Chemical Shifts: The chemical shift of a nucleus is highly dependent on its local electronic environment. Axial and equatorial protons and carbons in a piperidine ring experience different shielding effects, leading to distinct chemical shifts. Generally, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts.

-

Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. In a chair conformation, the coupling between two axial protons (³Jaa, dihedral angle ≈ 180°) is large (typically 8-13 Hz), while the coupling between an axial and an equatorial proton (³Jae, dihedral angle ≈ 60°) and two equatorial protons (³Jee, dihedral angle ≈ 60°) is small (typically 2-5 Hz).

Data Interpretation for 2,6-Dimethylpiperidine Isomers:

| Parameter | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) |

| C2/C6 Protons | Expected to show small ³Jae and ³Jee couplings to the C3/C5 protons. | The proton on the carbon with the axial methyl group will be equatorial and show small couplings. The proton on the carbon with the equatorial methyl group will be axial and show one large ³Jaa and one small ³Jae coupling. |

| Methyl Protons (¹H) | A single doublet, as both methyl groups are in identical equatorial environments. | Two distinct doublets, corresponding to the axial and equatorial methyl groups. |

| Ring Carbons (¹³C) | Fewer signals due to the symmetry of the molecule. | More complex spectrum with distinct signals for each carbon atom. |

Experimental Protocol: 1D ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 2,6-dimethylpiperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better spectral resolution).

-

Spectral Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis:

-

Integrate all signals to determine the relative number of protons.

-

Measure the chemical shifts (ppm) and coupling constants (Hz) for all proton signals.

-

For the cis isomer, expect to see a single environment for the two methyl groups and the C2/C6 protons.

-

For the trans isomer, look for two distinct methyl signals and more complex splitting patterns for the ring protons, indicative of both axial and equatorial protons.

-

B. X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This "snapshot" of the molecule in its crystalline form can confirm the preferred conformation. For instance, a crystal structure of an N-substituted piperidine derivative can definitively show whether substituents are in axial or equatorial positions.[7]

V. Computational Chemistry in Conformational Analysis

Computational modeling is an indispensable tool for understanding the conformational landscape of molecules. It allows for the calculation of the relative energies of different conformers, the energy barriers for their interconversion, and the prediction of various spectroscopic properties.

Workflow for Computational Conformational Analysis:

Caption: Computational workflow for conformational analysis.

Protocol: Conformational Analysis using Gaussian [8]

-

Input File Preparation:

-

Create an input file (.gjf or .com) with the initial Cartesian coordinates of the 2,6-dimethylpiperidine isomer.

-

Specify the desired level of theory and basis set. A common and reliable choice for such systems is the M06-2X functional with the cc-pVDZ or a larger basis set.[5]

-

Define the molecule's charge (0) and multiplicity (1).

-

Use the Opt keyword for geometry optimization and Freq for frequency calculations.

-

-

Execution: Run the calculation using the Gaussian software package.

-

Analysis of Results:

-

Open the output file (.log or .out).

-

Confirm that the geometry optimization has converged successfully.

-

Verify that the frequency calculation has yielded no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

-

Extract the optimized coordinates and the calculated Gibbs free energy for each stable conformer.

-

The difference in Gibbs free energies between conformers will give their relative populations at a given temperature.

-

VI. The Influence of N-Substitution on Conformational Preferences

As briefly mentioned, substitution on the piperidine nitrogen can have a profound impact on the conformational equilibrium.

-

N-Alkylation: The introduction of an alkyl group on the nitrogen, such as in N-methyl-2,6-dimethylpiperidine, introduces its own conformational considerations. The N-methyl group itself can be either axial or equatorial. For N-methylpiperidine, the equatorial conformation is favored by a significant margin.[9] In the case of N-methyl-cis-2,6-dimethylpiperidine, the diequatorial arrangement of the C-methyl groups with an equatorial N-methyl group is expected to be the most stable conformer to minimize steric interactions.[7]

-

N-Acylation: As discussed earlier, N-acylation can introduce significant A(1,3) strain, which can favor the otherwise highly unfavorable diaxial conformation of the C-methyl groups in the cis isomer.[4] This is due to the steric clash between the bulky acyl group and the equatorial methyl groups.

VII. Conclusion: A Framework for Rational Design

The conformational analysis of 2,6-dimethylpiperidine isomers serves as a compelling case study for the principles that govern the three-dimensional structure of substituted piperidines. The cis isomer's strong preference for a diequatorial chair conformation and the trans isomer's existence as a single axial/equatorial conformer are dictated by fundamental steric principles.

For drug development professionals, a thorough understanding of these principles, coupled with the practical application of NMR spectroscopy and computational chemistry, provides a robust framework for the rational design of piperidine-containing molecules. By controlling the conformational preferences of this privileged scaffold, it is possible to pre-organize a molecule into its bioactive conformation, thereby enhancing its potency, selectivity, and overall therapeutic potential.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

-

Jena, P., Barman, J., & Sigalapalli, D. K. (n.d.). Supporting Information. ScienceOpen. [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

Zheng, W., et al. (2006). 1-Methyl-2,6-cis-distyrylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4901–o4902. [Link]

-

Mesić, M., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of Physical Chemistry, 75(10), 1433-1441. [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]

-

Li, X., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8733–8740. [Link]

-

ResearchGate. (n.d.). Table 1 . 13 C -NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. [Link]

-

Li, X., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8733–8740. [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(1), 159-166. [Link]

-

Chow, Y. L., et al. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(18), 3021-3028. [Link]

-

Aitken, R. A., et al. (2004). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Chemical Communications, (14), 1642-1643. [Link]

-

Wikipedia. (n.d.). A value. [Link]

-

Arumugam, N., et al. (1987). 1H NMR spectra of cis‐2,6‐diphenylpiperidines and cis‐2,6‐diphenyl‐4‐piperidones. Magnetic Resonance in Chemistry, 25(10), 869-871. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7962. [Link]

-

Chem-Impex. (n.d.). cis-2,6-Dimethylpiperidine. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7962. [Link]

-

Chemistry Stack Exchange. (2022). Stereochemistry of oxidation of N-methylpiperidine. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7962. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Soderberg, T. (2022). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2022). Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?. [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations [Video]. YouTube. [Link]

Sources

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-2,6-cis-distyrylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Commercial Availability and Suppliers of (2S,6S)-2,6-dimethylpiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylpiperidine hydrochloride, a chiral synthetic building block, holds significant value in the landscape of pharmaceutical research and development. Its rigid, stereochemically defined structure makes it a sought-after component in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereochemistry dictates therapeutic efficacy and safety. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into reputable suppliers, typical quality specifications, and the critical analytical methodologies for its characterization. Furthermore, it delves into the synthetic strategies that underpin its production, shedding light on potential impurity profiles and the importance of rigorous quality control.

The Strategic Importance of (2S,6S)-2,6-dimethylpiperidine in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. The introduction of two methyl groups at the 2 and 6 positions in a trans configuration, as in the (2S,6S) enantiomer, imparts a high degree of conformational rigidity. This structural feature is invaluable for medicinal chemists seeking to design ligands with high affinity and selectivity for their biological targets. By locking the piperidine ring into a specific chair conformation, the spatial orientation of substituents can be precisely controlled, leading to optimized interactions with enzymes or receptors.

This chiral diamine serves as a key intermediate in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.[1] Its application as a chiral auxiliary has also been noted, facilitating asymmetric synthesis to produce compounds with specific stereochemistry, a critical aspect of modern drug development.[2]

Commercial Availability and Reputable Suppliers

Identifying reliable sources for high-purity (2S,6S)-2,6-dimethylpiperidine HCl is a critical first step for any research or development program. The specific enantiomer of interest is cataloged under CAS Number 205652-56-8 . It is crucial to use this CAS number when sourcing to avoid confusion with other stereoisomers, such as the cis-isomer or the (2R,6R) enantiomer.

A survey of the chemical supplier landscape has identified several reputable vendors that list (2S,6S)-2,6-dimethylpiperidine HCl in their catalogs. These suppliers range from large, well-established chemical companies to more specialized manufacturers of building blocks for the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of (2S,6S)-2,6-dimethylpiperidine HCl (CAS 205652-56-8)

| Supplier | Noted Purity/Product Details | Website (for direct inquiry) |

| BLD Pharm | Lists both the free base (CAS 40250-84-8) and the hydrochloride salt (CAS 205652-56-8).[3][4] | |

| MolCore | Specializes in high-purity API intermediates and lists (2S,6S)-2,6-dimethylpiperidine;hydrochloride with a purity of 97%.[5] | |

| Chemsigma | Lists (2S,6S)-2,6-Dimethyl-piperidine hydrochloride. | [Link] |

| King-Pharm | Lists (2S,6S)-2,6-Dimethyl-piperidine hydrochloride. |

It is imperative for researchers to request a certificate of analysis (CoA) from any potential supplier prior to purchase. The CoA will provide critical information on the purity, identity, and enantiomeric excess of the specific lot.

Understanding the Synthetic Landscape: Pathways and Potential Impurities

A thorough understanding of the synthetic routes to (2S,6S)-2,6-dimethylpiperidine provides valuable insights into the potential impurity profile of the commercial product. The primary precursor for 2,6-dimethylpiperidines is 2,6-dimethylpyridine, also known as 2,6-lutidine.[6]

Synthetic Pathways Overview

The synthesis of the desired (2S,6S) enantiomer typically follows one of two general strategies:

-

Stereoselective Synthesis: This approach aims to create the desired stereoisomer directly. This can be achieved through various asymmetric synthesis methodologies, such as those starting from a chiral precursor. For instance, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been reported starting from a chiral aziridine. While this example yields the cis isomer, similar principles of stereocontrol can be applied to achieve the trans configuration.

-

Chiral Resolution: This more traditional method involves the synthesis of a racemic mixture of the trans-2,6-dimethylpiperidine, followed by separation of the (2S,6S) and (2R,6R) enantiomers.[7] Resolution is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer is liberated from the salt.

Potential Impurity Profile

The choice of synthetic route directly influences the potential impurities that may be present in the final product. A comprehensive quality control process is therefore essential.

-

Stereoisomeric Impurities: The most critical impurities are the other stereoisomers of 2,6-dimethylpiperidine. These include the (2R,6R) enantiomer and the cis diastereomers ((2R,6S) and (2S,6R)). The presence of these isomers can have a significant impact on the stereochemical integrity of subsequent synthetic steps and the pharmacological profile of the final API.

-

Starting Material and Reagent Residues: Incomplete reaction or purification can lead to the presence of residual 2,6-lutidine or reagents used in the reduction or resolution steps.[8]

-

Solvent Residues: Residual solvents from the reaction and purification steps may also be present.

Quality Control and Analytical Methodology: Ensuring Purity and Identity

For researchers in drug development, verifying the identity, purity, and enantiomeric excess of (2S,6S)-2,6-dimethylpiperidine HCl is of paramount importance. A multi-pronged analytical approach is typically employed.

Identity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons and carbons in the piperidine ring and the methyl groups provide a unique fingerprint of the compound.[9][10]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Purity Assessment

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the overall purity of the sample by separating the target compound from any non-isomeric impurities.

Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is the most critical analytical test for this chiral building block.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A validated chiral HPLC method should demonstrate baseline separation of the (2S,6S) and (2R,6R) enantiomers, allowing for accurate quantification of each.[11]

Experimental Protocol: A Representative Chiral HPLC Method

The following is a general protocol for the chiral separation of trans-2,6-dimethylpiperidine enantiomers. Method optimization will be required based on the specific column and instrumentation used.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting point would be 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the (2S,6S)-2,6-dimethylpiperidine HCl in the mobile phase and inject.

Conclusion

(2S,6S)-2,6-dimethylpiperidine HCl is a valuable and strategically important chiral building block for the pharmaceutical industry. Its commercial availability from a range of specialized suppliers provides researchers with access to this key intermediate. However, due to the critical nature of its stereochemistry, a thorough evaluation of potential suppliers and rigorous in-house quality control are essential. By understanding the synthetic landscape and employing appropriate analytical methodologies, particularly chiral HPLC, researchers can ensure the quality and integrity of this vital component in their drug discovery and development programs.

References

-

PubChem. 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]

- Google Patents.

-

PubMed. Stereoselective synthesis of 2,5,6-trisubstituted piperidines. [Link]

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

-

PubMed. Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). [Link]

-

Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. [Link]

-

European Commission. Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. [Link]

-

ATB (Automated Topology Builder). (2R,6S)-2,6-Dimethylpiperidine. [Link]

- Google Patents.

-

LookChem. Purification of 2,6-Lutidine. [Link]

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Molecules. [Link]

-

PubChem. 2,6-Lutidine. National Center for Biotechnology Information. [Link]

-